

In-Depth Technical Guide: 5,5'-Dimethoxylariciresinol 4-O-glucoside

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Compound of Interest

Compound Name:

5,5'-Dimethoxylariciresinol 4-Oglucoside

Cat. No.:

B1181717

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental data related to **5,5'-Dimethoxylariciresinol 4-O-glucoside**, a natural compound with potential applications in overcoming multidrug resistance in cancer therapy.

Chemical Identification

CAS Number: 154418-16-3[1]

Synonyms:

- 5,5'-Dimethoxylariciresil 4-O-glucoside
- DMAG
- AKOS032961752
- FS-10416

Physicochemical Properties



Property	Value	Source
Molecular Formula	C28H38O13	PubChem
Molecular Weight	582.6 g/mol	PubChem
XLogP3-AA	-1.3	PubChem
Hydrogen Bond Donor Count	6	PubChem
Hydrogen Bond Acceptor Count	13	PubChem
Rotatable Bond Count	10	PubChem
Exact Mass	582.231241 g/mol	PubChem
Monoisotopic Mass	582.231241 g/mol	PubChem
Topological Polar Surface Area	186 Ų	PubChem
Heavy Atom Count	41	PubChem
Complexity	933	PubChem

Biological Activity: Reversal of Multidrug Resistance

5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG) has been demonstrated to reverse multidrug resistance (MDR) in doxorubicin-resistant human leukemia K562/DOX cells. The primary mechanism is believed to be the inhibition of the drug efflux pump P-glycoprotein (P-gp).

Quantitative Data

The following tables summarize the key quantitative findings from a study investigating the effects of DMAG on doxorubicin-resistant leukemia cells.[1]

Table 1: Effect of DMAG on the Cytotoxicity of Doxorubicin in K562/DOX Cells[1]



Treatment	IC50 of Doxorubicin (μM)
Doxorubicin alone	34.93 ± 1.37
Doxorubicin + 1.0 μM DMAG	12.51 ± 1.28

Table 2: Effect of DMAG on Doxorubicin-Induced Apoptosis in K562/DOX Cells[1]

Treatment	Apoptosis Rate (%) after 24h	Apoptosis Rate (%) after 48h
Control	Not reported	Not reported
15.0 μM Doxorubicin	~10%	~15%
15.0 μM Doxorubicin + 1.0 μM DMAG	~25%	~40%

Table 3: Effect of DMAG on Intracellular Accumulation of Doxorubicin and Rhodamine 123 in K562/DOX Cells[1]

Treatment	Fold Increase in Doxorubicin Fluorescence	Percentage Increase in Rhodamine 123 Fluorescence
1.0 μM DMAG	2.3-fold	49.11%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.[1]

Cell Culture

- Cell Lines: Doxorubicin-sensitive human leukemia K562 cells and doxorubicin-resistant K562/DOX cells.
- Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin.



- Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
- Maintenance of Resistance: K562/DOX cells were cultured in the presence of 1.0 μM doxorubicin to maintain the MDR phenotype. Cells were grown in doxorubicin-free medium for at least one week before experiments.

MTT Assay for Cytotoxicity

- Cells were seeded into 96-well plates at a density of 5 × 10⁴ cells/well.
- After 24 hours, cells were treated with various concentrations of doxorubicin in the presence or absence of a non-toxic concentration of DMAG.
- The cells were incubated for an additional 48 hours.
- 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
- \bullet The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
- The absorbance was measured at 490 nm using a microplate reader.
- The IC50 value (the concentration of drug required to inhibit cell growth by 50%) was calculated.

Apoptosis Analysis by Hoechst 33342/Propidium Iodide Double Staining

- K562/DOX or K562 cells were seeded into 96-well plates at a density of 1 × 10⁴ cells/well.
- After 24 hours, cells were treated with doxorubicin (15.0 μ M for K562/DOX and 0.15 μ M for K562) in the presence or absence of DMAG for 24 and 48 hours.
- Cells were then incubated with 5 μ g/mL Hoechst 33342 for 10 minutes, followed by the addition of 5 μ g/mL propidium iodide (PI) for 15 minutes in the dark.
- The cells were observed and imaged using a fluorescence microscope.



 Apoptotic cells were identified by condensed or fragmented nuclei stained bright blue by Hoechst 33342, while necrotic cells were identified by red staining by PI.

Intracellular Doxorubicin and Rhodamine 123 Accumulation Assay

- K562/DOX cells were seeded into 24-well plates at a density of 1 × 10⁶ cells/well and incubated for 24 hours.
- The cells were pre-incubated with or without DMAG for 1 hour.
- For doxorubicin accumulation, cells were then incubated with 15.0 µM doxorubicin for 1 hour.
- For rhodamine 123 accumulation, cells were incubated with 5.0 μM rhodamine 123 for 1 hour.
- After incubation, the cells were washed three times with ice-cold PBS.
- The cells were then lysed with 0.1% Triton X-100.
- The fluorescence intensity of the cell lysates was measured using a spectrofluorometer.
 Doxorubicin was excited at 485 nm and emission was measured at 595 nm. Rhodamine 123 was excited at 485 nm and emission was measured at 535 nm.

Proposed Mechanism of Action

The experimental data strongly suggest that **5,5'-Dimethoxylariciresinol 4-O-glucoside** reverses multidrug resistance by inhibiting the function of the P-glycoprotein (P-gp) efflux pump.



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References

- 1. Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX PubMed [pubmed.ncbi.nlm.nih.gov]
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